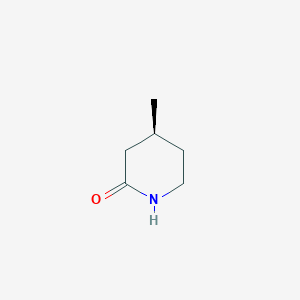
2-Piperidinone, 4-methyl-
Overview
Description
2-Piperidinone, 4-methyl- is a derivative of 2-piperidinone, which is a six-membered nitrogen-containing heterocycle. This compound is significant due to its presence in various natural products and pharmaceuticals. It serves as a key precursor for the synthesis of multi-substituted piperidines and other medicinally relevant compounds .
Synthetic Routes and Reaction Conditions:
Organophotocatalysed Synthesis: This method involves the use of inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds.
Hydrogenation of Unsaturated δ-Lactams: This classical method involves the hydrogenation of unsaturated δ-lactams to form 2-piperidinones.
Oxidation of Piperidines: Another traditional approach is the oxidation of piperidines to yield 2-piperidinones.
Industrial Production Methods:
Dual Catalyzed Carbonylation: This method involves the carbonylation of pyrrolidines by ring expansion using cobalt and ruthenium catalysts.
Multi-Component Process: A process mediated by triethylborane and oxygen, involving a tandem radical intermolecular addition-lactamization sequence.
Types of Reactions:
Oxidation: 2-Piperidinone, 4-methyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products, such as piperidines.
Substitution: This compound can participate in substitution reactions, where different substituents can be introduced into the piperidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is commonly used for reduction.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of 2-piperidinone.
Reduction Products: Reduced forms such as piperidines.
Substitution Products: Substituted piperidinones with various functional groups.
Scientific Research Applications
2-Piperidinone, 4-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-piperidinone, 4-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Piperidinone: The parent compound, which shares similar structural features but lacks the methyl substitution.
4-Piperidone: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness:
Structural Uniqueness: The presence of a methyl group at the 4-position of the piperidinone ring distinguishes 2-piperidinone, 4-methyl- from its analogs.
Functional Uniqueness: This structural modification can lead to differences in reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(4S)-4-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSGHGGLRADEFP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


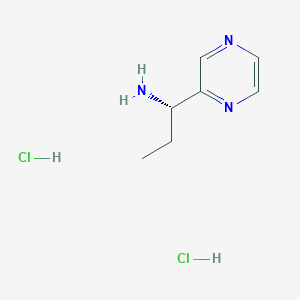
![(3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B8217343.png)
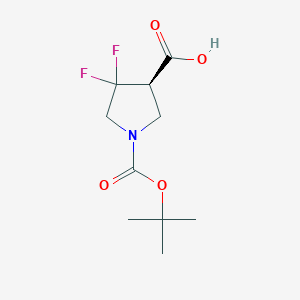
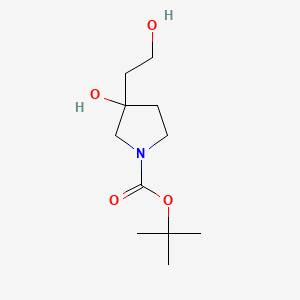
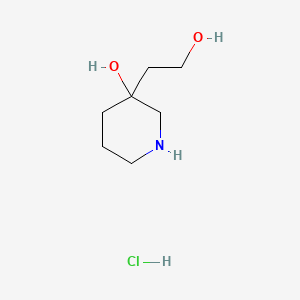
![3-[Difluoro(phenyl)methyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8217351.png)
![3-[Difluoro-(4-methoxyphenyl)methyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8217359.png)
![(3S)-1-oxaspiro[4.4]nonan-3-ol](/img/structure/B8217363.png)
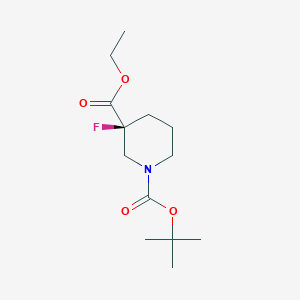
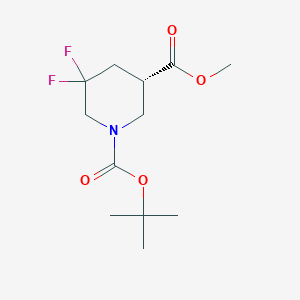
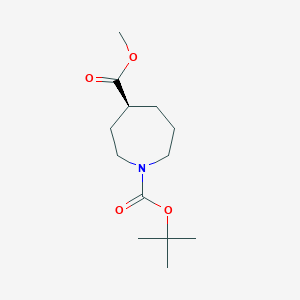
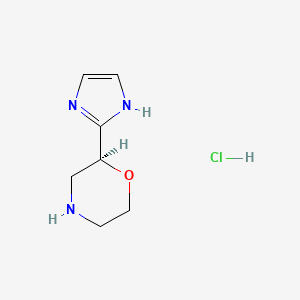

![2-[(4S)-4-methoxycyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8217393.png)
